ZD 2138

5-Lipoxygenase Inhibition Leukotriene Biosynthesis In Vitro Pharmacology

ZD 2138 is a potent and selective nonredox 5-lipoxygenase (5-LO) inhibitor. Its sub-micromolar IC50 and 24-hour in vivo duration provide superior target engagement. This compound avoids confounding off-target effects on thromboxane B2 and histamine pathways. Ideal for translational asthma studies requiring clean pharmacology and validated ex vivo efficacy.

Molecular Formula C23H24FNO4
Molecular Weight 397.4 g/mol
CAS No. 140841-32-3
Cat. No. B1663776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZD 2138
CAS140841-32-3
Synonyms6-((3-fluoro-5-(4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl)phenoxy)methyl)-1-methylquinol-2-one
ICI D2138
ICI-D2138
ZD 2138
Molecular FormulaC23H24FNO4
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F
InChIInChI=1S/C23H24FNO4/c1-25-21-5-3-16(11-17(21)4-6-22(25)26)15-29-20-13-18(12-19(24)14-20)23(27-2)7-9-28-10-8-23/h3-6,11-14H,7-10,15H2,1-2H3
InChIKeySLZBEPLWGGRZAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZD 2138 (CAS 140841-32-3) as a Nonredox 5-Lipoxygenase Inhibitor for Preclinical Asthma and Inflammation Research


ZD 2138 (6-[[3-fluoro-5-(4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl)phenoxy]methyl]-1-methyl-2-quinolone) is a potent and selective nonredox inhibitor of the enzyme 5-lipoxygenase (5-LO), which catalyzes the rate-limiting step in leukotriene biosynthesis from arachidonic acid [1]. As a methoxytetrahydropyran derivative, it belongs to a class of compounds that inhibit leukotriene production without interacting with the redox-active iron center of 5-LO, distinguishing it mechanistically from redox-active inhibitors [2]. ZD 2138 has been extensively characterized in vitro, ex vivo, and in vivo for its ability to block antigen-induced leukotriene release and associated pulmonary responses [3], and it has advanced to clinical evaluation for asthma [4].

Why 5-Lipoxygenase Inhibitors Like ZD 2138 Cannot Be Interchanged: Evidence of Functional Divergence


Despite sharing a common target, 5-lipoxygenase inhibitors exhibit significant divergence in potency, selectivity, and in vivo efficacy that precludes simple substitution. In vitro IC50 values can vary by orders of magnitude between compounds, while ex vivo and in vivo models reveal differences in tissue distribution, metabolic stability, and functional outcomes that are not predictable from enzyme inhibition data alone [1]. For instance, studies comparing ZD 2138, zileuton, and A-78773 demonstrated that while all three compounds potently inhibited LTB4 production in whole blood assays, they required substantially higher doses to achieve equivalent inhibition in lung tissue, with each compound exhibiting distinct dose-response relationships in different compartments [2]. Furthermore, the induction of hepatic drug-metabolizing enzymes—a potential safety concern—varies markedly between 5-LO inhibitors; ZD 2138 did not increase liver weight in rats at doses where other inhibitors caused significant hepatomegaly [3]. These findings underscore that generic substitution of one 5-LO inhibitor for another carries substantial scientific risk, as potency in one assay system does not guarantee comparable performance in another.

Quantitative Differentiation of ZD 2138 Against Comparator 5-Lipoxygenase Inhibitors


Superior In Vitro Potency Against Leukotriene D4 and B4 Release Compared to Zileuton and MK-886

In a direct head-to-head comparison using antigen-stimulated guinea-pig lung tissue, ZD 2138 inhibited the release of leukotriene D4 (LTD4) and leukotriene B4 (LTB4) with IC50 values of 0.3 ± 0.06 µM and 0.4 ± 0.09 µM, respectively [1]. Under identical experimental conditions, the clinically used 5-LO inhibitor zileuton exhibited IC50 values of 14.8 ± 1.8 µM, representing a 37- to 49-fold lower potency [1]. The FLAP inhibitor MK-886 showed an IC50 of 9.3 ± 3.2 µM, approximately 23- to 31-fold less potent than ZD 2138 [1]. This quantitative potency advantage is observed across both cysteinyl leukotriene (LTD4) and non-cysteinyl leukotriene (LTB4) pathways.

5-Lipoxygenase Inhibition Leukotriene Biosynthesis In Vitro Pharmacology

Functional Selectivity Demonstrated by Lack of Effect on Thromboxane B2 and Histamine Release

Selectivity for the 5-lipoxygenase pathway over related arachidonic acid metabolic cascades was demonstrated in the same antigen-stimulated guinea-pig lung preparation. At concentrations up to ten times higher than those required for leukotriene inhibition, ZD 2138 had no effect on antigen-induced release of thromboxane B2, indicating a lack of inhibitory activity against phospholipase A2, cyclooxygenase, or thromboxane synthetase [1]. Furthermore, ZD 2138 did not inhibit histamine release, confirming that the compound does not cause a generalized blockade of mediator release processes [1]. In contrast, some alternative 5-LO inhibitors have been reported to exhibit off-target effects on other eicosanoid pathways.

Enzyme Selectivity 5-Lipoxygenase Eicosanoid Pathway

Ex Vivo LTB4 Inhibition in Atopic Primates: Dose-Response Comparison with Zileuton

In a cross-study comparable analysis using calcium ionophore-stimulated whole blood from atopic Macaca fascicularis monkeys, ZD 2138 at an oral dose of 10 mg/kg inhibited ex vivo LTB4 production by 82.5%, an effect comparable to that achieved by zileuton at a threefold higher dose of 30 mg/kg (84.3% inhibition) [1]. At a lower dose of 3 mg/kg, ZD 2138 still produced 45.5% inhibition, demonstrating a clear dose-response relationship [1]. This finding indicates that ZD 2138 achieves equivalent pharmacodynamic efficacy to zileuton at substantially lower doses in a primate model.

Ex Vivo Pharmacology Leukotriene B4 Primate Model

Absence of Hepatic Enzyme Induction: Differentiated Safety Profile from Zileuton and CJ-11,802

In a class-level inference from rat toxicology studies, administration of ZD 2138 did not induce liver weight increases, whereas treatment with either zileuton or CJ-11,802 resulted in dose-related hepatomegaly [1]. Specifically, rats given CJ-11,802 (200 mg/kg) or zileuton exhibited significant liver weight increases, while animals administered ZD 2138 were unaffected [1]. This differential effect on hepatic microsomal enzyme induction suggests a distinct safety profile that may confer advantages in chronic dosing scenarios.

Hepatotoxicity Drug-Drug Interaction Preclinical Safety

Extended Duration of Action In Vivo: Sustained Leukotriene Synthesis Inhibition for 24 Hours Post-Dose

A single oral dose of ZD 2138 (350 mg) in asthmatic subjects produced sustained inhibition of leukotriene synthesis for 24 hours, as demonstrated by an 82% reduction in calcium ionophore-stimulated whole blood LTB4 generation and a 52% reduction in urinary LTE4 excretion [1]. This extended pharmacodynamic effect supports once-daily dosing and is mechanistically consistent with the compound's nonredox inhibitory profile. In comparison, ABT-761 has been noted to have a longer duration of action than ZD 2138 [2], but the 24-hour duration of ZD 2138 remains clinically relevant and distinguishes it from shorter-acting 5-LO inhibitors that require multiple daily administrations.

Pharmacokinetics Duration of Action Clinical Pharmacology

Validated Application Scenarios for ZD 2138 Based on Quantitative Evidence


Preclinical Studies Requiring Potent and Selective 5-LO Inhibition with a Wide Safety Margin

Researchers seeking a highly potent 5-lipoxygenase inhibitor with demonstrable selectivity over other eicosanoid pathways should prioritize ZD 2138. Its sub-micromolar IC50 against LTD4 and LTB4 release (0.3–0.4 µM) [1] and lack of effect on thromboxane B2 or histamine release [1] provide a clean pharmacological tool for dissecting leukotriene-mediated biology without confounding off-target activity. The absence of hepatic enzyme induction in rats [2] further supports its use in long-term or combination studies where drug-drug interactions are a concern.

Primate Models of Asthma and Airway Inflammation for Translational Pharmacology

For translational studies in non-human primate models of allergic asthma, ZD 2138 offers validated ex vivo and in vivo target engagement data. At 10 mg/kg p.o., it achieves 82.5% inhibition of LTB4 production in whole blood [3], an effect comparable to a threefold higher dose of zileuton. Additionally, in the same model, ZD 2138 (10 mg/kg) reduced bronchoalveolar lavage LTE4 levels by 65.1%, BAL neutrophils by 88.9%, and IL-6 by 54.0% [3], providing a comprehensive dataset for planning efficacy studies in higher species.

Clinical Pharmacology Studies Requiring Once-Daily Dosing with Sustained Target Engagement

Investigators designing clinical pharmacology protocols that demand extended, once-daily target coverage should consider ZD 2138 based on its documented 24-hour duration of leukotriene synthesis inhibition after a single 350 mg oral dose [4]. This pharmacokinetic-pharmacodynamic profile simplifies dosing regimens and reduces inter-subject variability, making ZD 2138 a practical choice for proof-of-concept studies in asthma or related inflammatory conditions.

Mechanistic Studies of Leukotriene-Dependent Pulmonary Responses Ex Vivo and In Vivo

The well-characterized activity of ZD 2138 in both isolated tissue preparations and whole-animal models of pulmonary response makes it an ideal compound for bridging in vitro findings to in vivo outcomes. Its ability to inhibit antigen-induced increases in pulmonary resistance in guinea pigs [1] and to block allergen-induced bronchoconstriction in aspirin-sensitive asthmatics [5] provides a robust translational dataset for studying the role of leukotrienes in airway hyperresponsiveness and inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZD 2138

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.